

# The Toxicological Profile of Isobornyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Isobornyl acetate |           |
| Cat. No.:            | B103746           | Get Quote |

Authored for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Isobornyl acetate**, a bicyclic monoterpene ester, is a common ingredient in fragrance formulations, cleaning products, and as a chemical intermediate. This technical guide provides a comprehensive overview of its toxicological data and safety profile, drawing from a range of in vivo and in vitro studies. The information is presented to support safety assessments and guide further research. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visual representations of the metabolic pathway and a standard experimental workflow are provided to enhance understanding.

**Chemical and Physical Properties** 

| Property          | -<br>Value               |
|-------------------|--------------------------|
| CAS Number        | 125-12-2                 |
| Molecular Formula | C12H20O2                 |
| Molecular Weight  | 196.29 g/mol             |
| Appearance        | Colorless liquid         |
| Odor              | Pine-like, camphoraceous |



## **Toxicological Data Summary**

The toxicological profile of **isobornyl acetate** has been evaluated across various endpoints, including acute toxicity, skin and eye irritation, sensitization, repeated dose toxicity, genotoxicity, and reproductive toxicity. The following tables summarize the key quantitative findings.

**Table 1: Acute Toxicity** 

| Endpoint                   | Species | Route  | Value<br>(LD50/LC50)                       | Reference |
|----------------------------|---------|--------|--------------------------------------------|-----------|
| Oral LD50                  | Rat     | Oral   | > 9,050 mg/kg<br>bw[1][2][3][4]            | Various   |
| > 10,000 mg/kg<br>bw[5][6] | Various |        |                                            |           |
| Dermal LD₅o                | Rabbit  | Dermal | > 20,000 mg/kg<br>bw[1][2][3][4][5]<br>[6] | Various   |

**Table 2: Irritation and Sensitization** 

| Endpoint           | Species                     | Result                  | Reference |
|--------------------|-----------------------------|-------------------------|-----------|
| Skin Irritation    | Rabbit                      | Mildly irritating[5][7] | [5][7]    |
| Eye Irritation     | Not available               | No data available       |           |
| Skin Sensitization | Guinea Pig, Mouse,<br>Human | Not a sensitizer[7][8]  | [7][8]    |

### **Table 3: Repeated Dose and Reproductive Toxicity**



| Endpoint                              | Species | Study Duration  | NOAEL                                              | Reference |
|---------------------------------------|---------|-----------------|----------------------------------------------------|-----------|
| Repeated Dose<br>Toxicity             | Rat     | 13 weeks (Oral) | 15 mg/kg bw/day<br>(based on<br>nephrotoxicity)[7] | [7]       |
| 270 mg/kg/day[8]                      | [8]     |                 |                                                    |           |
| Reproductive & Developmental Toxicity | Rat     | 1-Generation    | 300 mg/kg<br>bw/day[7][9]                          | [7][9]    |
| Developmental<br>Toxicity             | Rat     | OECD TG 414     | 1000 mg/kg<br>bw/day[7][8]                         | [7][8]    |

**Table 4: Genotoxicity** 

| Assay                                 | System                           | Metabolic<br>Activation | Result                                               | Reference |
|---------------------------------------|----------------------------------|-------------------------|------------------------------------------------------|-----------|
| Ames Test                             | S. typhimurium                   | With and without        | Negative                                             | [8]       |
| BlueScreen<br>Assay                   | Human cells                      | With and without        | Negative for genotoxicity, Positive for cytotoxicity | [8]       |
| In vivo<br>Micronucleus<br>Test       | Mouse                            | N/A                     | Negative                                             | [7]       |
| In vitro<br>Chromosomal<br>Aberration | Human<br>lymphoblastoid<br>cells | With and without        | No markers of aneugenicity or clastogenicity         | [7]       |

### **Metabolism and Toxicokinetics**

**Isobornyl acetate** is readily metabolized in the body. The primary metabolic pathway involves hydrolysis to isoborneol, which is then conjugated with glucuronic acid and excreted in the urine. This metabolic process is generally rapid, occurring within hours to a few days.[2]





Click to download full resolution via product page

Metabolic Pathway of Isobornyl Acetate

# **Detailed Experimental Protocols**

The toxicological evaluation of **isobornyl acetate** has been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Cooperation and Development (OECD).

### Acute Oral Toxicity (as per OECD 401/423/425)

- Test Principle: The acute oral toxicity test provides information on the hazardous effects that may arise from a single oral exposure to a substance. The method involves the administration of the test substance to animals in a stepwise procedure to determine the dose at which mortality occurs.
- Test Animals: Typically, young adult rats of a single sex (usually females) are used.
- Procedure: The test substance is administered orally by gavage at one of the defined dose levels. The animals are observed for mortality and clinical signs of toxicity for at least 14 days.
- Endpoint: The LD<sub>50</sub> (median lethal dose) is determined, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

### **Acute Dermal Toxicity (as per OECD 402)**

- Test Principle: This test assesses the potential adverse effects of a substance following a single, prolonged dermal exposure.
- Test Animals: Adult rats, rabbits, or guinea pigs are typically used.



- Procedure: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface) and covered with a porous gauze dressing for 24 hours. Animals are observed for signs of toxicity and mortality for 14 days.
- Endpoint: The dermal LD50 is determined.

### **Skin Irritation (as per OECD 404)**

- Test Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
- Test Animals: Albino rabbits are the preferred species.
- Procedure: A single dose of the test substance is applied to a small area of shaved skin under a gauze patch. The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
- Endpoint: The substance is classified based on the severity and reversibility of the skin reactions.

# Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD 429)

- Test Principle: The LLNA is an in vivo method that assesses the potential of a substance to induce skin sensitization by measuring lymphocyte proliferation in the draining auricular lymph nodes.
- Test Animals: Mice are used for this assay.
- Procedure: The test substance is applied to the dorsum of the ear for three consecutive days. On day 6, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The proliferation of lymphocytes is measured, typically by the incorporation of a radiolabeled nucleoside.
- Endpoint: A stimulation index (SI) is calculated by comparing the proliferation in treated groups to that in the vehicle control group. An SI of ≥3 is generally considered a positive result for sensitization.





Click to download full resolution via product page

Local Lymph Node Assay (LLNA) Workflow



# Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)

- Test Principle: This in vitro assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are alterations in one or a few base pairs in the DNA.
- Procedure: The bacterial strains are exposed to the test substance with and without a
  metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have
  regained the ability to synthesize the required amino acid) is counted.
- Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

# In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD 474)

- Test Principle: This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in erythrocytes.
- Test Animals: Mice or rats are commonly used.
- Procedure: Animals are exposed to the test substance, typically by oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected, and immature (polychromatic) erythrocytes are scored for the presence of micronuclei.
- Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates genotoxic potential.

# Repeated Dose 90-Day Oral Toxicity Study in Rodents (as per OECD 408)

- Test Principle: This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.
- Test Animals: Rats are the preferred species.



- Procedure: The test substance is administered orally (e.g., by gavage or in the diet) to several groups of animals at different dose levels for 90 days. Animals are observed for clinical signs of toxicity, and at the end of the study, hematology, clinical chemistry, and histopathology are performed.
- Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.

### **Safety Profile and Conclusion**

Based on the available toxicological data, **isobornyl acetate** exhibits a low order of acute toxicity via both oral and dermal routes.[1][2][3][4][5][6] It is considered to be a mild skin irritant in rabbits but is not a skin sensitizer in animal models or humans.[5][7][8] There is no evidence of genotoxic potential from a battery of in vitro and in vivo assays.[7][8]

In a 13-week repeated dose oral toxicity study in rats, the No-Observed-Adverse-Effect Level (NOAEL) was established at 15 mg/kg bw/day, with nephrotoxicity being the primary effect observed at higher doses in male rats.[7] Reproductive and developmental toxicity studies in rats did not show adverse effects on fertility or development at doses up to 300 mg/kg bw/day and 1000 mg/kg bw/day, respectively.[7][8][9]

Overall, the safety profile of **isobornyl acetate** suggests a low level of concern under normal conditions of use and handling. The observed nephrotoxicity in male rats at higher doses in the repeated dose study is a key finding for risk assessment considerations. As with any chemical substance, appropriate industrial hygiene practices and safety precautions should be followed.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Isobornyl acetate | C12H20O2 | CID 637531 PubChem [pubchem.ncbi.nlm.nih.gov]



- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. oecd.org [oecd.org]
- 5. ftp.cdc.gov [ftp.cdc.gov]
- 6. ask-force.org [ask-force.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Acute dermal toxicity-402 | PPTX [slideshare.net]
- To cite this document: BenchChem. [The Toxicological Profile of Isobornyl Acetate: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b103746#toxicological-data-and-safety-profile-of-isobornyl-acetate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com